molecular formula C10H20O2 B084549 3,3-Dimethyloctanoic acid CAS No. 14352-59-1

3,3-Dimethyloctanoic acid

Cat. No.: B084549
CAS No.: 14352-59-1
M. Wt: 172.26 g/mol
InChI Key: IVNGZEIOFBESSH-UHFFFAOYSA-N
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Description

3,3-Dimethyloctanoic acid is a branched-chain fatty acid with the molecular formula C10H20O2. It is characterized by the presence of two methyl groups attached to the third carbon of the octanoic acid chain. This structural feature imparts unique chemical and physical properties to the compound, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyloctanoic acid can be achieved through several methods. One common approach involves the alkylation of octanoic acid derivatives. For instance, the reaction of octanoic acid with methyl iodide in the presence of a strong base like sodium hydride can yield this compound. Another method involves the use of Grignard reagents, where the reaction of octyl magnesium bromide with acetone followed by acid hydrolysis produces the desired compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethyloctanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, or anhydrides. Common reagents for these reactions include alcohols, amines, and acetic anhydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alcohols, amines, acetic anhydride.

Major Products Formed:

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols.

    Substitution: Esters, amides, anhydrides.

Scientific Research Applications

3,3-Dimethyloctanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.

    Biology: The compound is studied for its role in metabolic pathways and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 3,3-Dimethyloctanoic acid involves its interaction with specific molecular targets and pathways. As a fatty acid, it can be incorporated into lipid membranes, affecting membrane fluidity and function. It may also interact with enzymes involved in fatty acid metabolism, influencing metabolic pathways and energy production.

Comparison with Similar Compounds

    Octanoic acid: A straight-chain fatty acid with similar chemical properties but lacking the branched structure.

    2,2-Dimethyloctanoic acid: Another branched-chain fatty acid with methyl groups attached to the second carbon.

    3,3-Dimethylhexanoic acid: A shorter-chain analog with similar branching.

Uniqueness: 3,3-Dimethyloctanoic acid is unique due to its specific branching pattern, which imparts distinct physical and chemical properties. This branching can influence its reactivity, solubility, and interaction with biological molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

3,3-dimethyloctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-4-5-6-7-10(2,3)8-9(11)12/h4-8H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVNGZEIOFBESSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40608180
Record name 3,3-Dimethyloctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40608180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14352-59-1
Record name 3,3-Dimethyloctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40608180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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